molecular formula C12H12FN3 B13089203 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B13089203
M. Wt: 217.24 g/mol
InChI Key: KPVKUVYMDNAFLG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a high-purity heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This fluorinated tetrahydropyrazolopyrazine derivative serves as a key chemical scaffold in the discovery and development of novel therapeutic agents. Its primary research value lies in its application as a core structure for allosteric modulators and enzyme inhibitors, particularly for the treatment of infectious diseases and cancer . Research indicates that derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class function as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), demonstrating effectiveness against a broad range of nucleos(t)ide-resistant HBV variants . The structural motif is also investigated in oncology research, where related tetrahydropyrazolo[1,5-a]pyrazine compounds have been developed as potent and selective ATR inhibitors, a key kinase in the DNA damage response pathway, as evidenced by co-crystal structure analysis . Furthermore, this chemical class has been explored as casein kinase 1 d/e (CK1δ/ε) inhibitors, highlighting its versatility in targeting different protein families . The incorporation of the 2-fluorophenyl substituent enhances the molecular properties for optimal interaction with biological targets. This product is intended for research purposes in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Strictly for research use only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2

InChI Key

KPVKUVYMDNAFLG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3F)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(fluorophenyl)isocyanate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Scientific Research Applications

The compound is investigated for several potential applications in scientific research:

Pharmaceutical Development

  • Therapeutic Potential : Research indicates that 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exhibits promise as an enzyme inhibitor and receptor modulator. Its interactions with biological targets suggest potential uses in treating diseases like cancer and viral infections .
  • Drug Design : The compound serves as a building block for synthesizing more complex molecules that may have enhanced biological activity.

Material Science

  • Polymer Applications : The compound is explored in the development of new materials with specific properties. Its ability to modify polymer characteristics makes it useful in creating advanced materials for various industrial applications .

Biological Studies

  • Mechanistic Studies : Investigations into the mechanism of action reveal that the compound can alter enzyme activities by binding to specific sites on enzymes or receptors. This property is crucial for understanding its biological effects and potential therapeutic uses .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. In vitro studies showed significant reductions in enzyme activity when exposed to varying concentrations of the compound.

Case Study 2: Material Development

A study focused on the incorporation of this compound into polymer matrices revealed improved thermal stability and mechanical properties. These enhancements make it suitable for applications in coatings and advanced composites.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Pharmacological Targets

The THPP scaffold accommodates diverse substituents, enabling tailored interactions with biological targets. Below is a comparative analysis of 2-FPh-THPP and its analogs:

Compound Name Substituent(s) Target/Application Key Findings/Activity Reference
2-(2-Fluorophenyl)-THPP 2-Fluorophenyl HBV CpAM Inhibits HBV DNA in mouse models (EC₅₀: <10 nM)
2-(Trifluoromethyl)-THPP 2-Trifluoromethyl Chemical Intermediate Molecular weight: 191.156; synthetic precursor for antiviral agents
Ethyl 5-(3-methylfuran-2-carbonyl)-THPP Methylfuran carbonyl, ester RSV Polymerase Inhibitor 65% synthetic yield; confirmed by $ ^1H $ NMR
Dihydroxymethyl-THPP fused chlorin Dihydroxymethyl, fused chlorin Photodynamic Therapy Nanomolar activity against melanoma cells (IC₅₀: 3.2 nM)
Zanubrutinib Phenoxyphenyl, carboxamide Btk Inhibitor Covalent binding to Cys481; FDA-approved for lymphoma
AS1940477 (p38 MAPK Inhibitor) 4-Fluorophenyl, hydroxymethyl p38 MAP Kinase Potent inhibition (IC₅₀: 0.8 nM) via hydrophobic interactions
Key Observations:

Fluorine Position Matters: 2-FPh-THPP (2-fluoro) targets HBV CpAMs, while the 4-fluorophenyl derivative AS1940477 inhibits p38 MAP kinase . The position of fluorine influences binding pocket interactions; the 2-fluoro group in 2-FPh-THPP likely engages in edge-to-face π-π interactions with hydrophobic residues in HBV core proteins. The trifluoromethyl group in 2-(Trifluoromethyl)-THPP increases lipophilicity (clogP: 2.1 vs.

Hydrophilicity and Activity :

  • In photodynamic agents, dihydroxymethyl-THPP derivatives exhibit superior activity compared to diester analogs due to increased hydrophilicity, highlighting the role of polar substituents in cellular uptake .

Scaffold Flexibility: Zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine scaffold (vs. THPP) demonstrates that minor heterocyclic modifications (pyrimidine vs. pyrazine) can shift target specificity toward kinases like Btk .

Antiviral Activity (HBV CpAMs)

  • 2-FPh-THPP inhibits HBV replication by destabilizing viral capsid assembly. In mouse models, oral administration reduced HBV DNA by >2 log$_{10}$ at 10 mg/kg .
  • Comparatively, 2-(Trifluoromethyl)-THPP lacks reported antiviral activity, suggesting the fluorophenyl group is critical for CpAM binding .

Kinase Inhibition

    Biological Activity

    2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    • Chemical Formula : C₁₂H₁₂FN₃
    • Molecular Weight : 217.24 g/mol
    • CAS Number : 1517359-13-5
    • Structural Characteristics : The compound features a tetrahydropyrazolo framework with a fluorophenyl substituent, which is crucial for its biological interactions.

    Antiviral Activity

    Recent studies have indicated that derivatives of pyrazolo compounds exhibit antiviral properties. For instance, certain pyrazole derivatives have shown efficacy against various viral infections through inhibition of viral replication mechanisms. While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting viral enzymes and preventing viral entry into host cells .

    Cholinesterase Inhibition

    Cholinesterases play a critical role in neurotransmission and are targeted in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, studies on related pyrazole derivatives revealed IC₅₀ values indicating effective inhibition of these enzymes . This suggests that this compound may exhibit similar activity.

    Antioxidant and Antimicrobial Properties

    Research has shown that compounds with pyrazole structures can possess antioxidant and antimicrobial activities. These properties are attributed to their ability to scavenge free radicals and disrupt microbial cell membranes. While direct studies on this compound are sparse, the presence of the fluorophenyl group is hypothesized to enhance such activities due to increased electron density .

    Study 1: Antiviral Efficacy

    In a study examining the antiviral potential of pyrazole derivatives against Yellow Fever Virus (YFV), several compounds were synthesized and tested. While specific data for this compound was not included, the results indicated that structural modifications could significantly influence antiviral activity .

    Study 2: Cholinesterase Inhibition

    A series of studies focused on the inhibition of AChE and BChE by various substituted pyrazoles showed promising results. The most potent inhibitors were identified through molecular docking studies which suggested favorable binding interactions with the active sites of these enzymes. The findings imply that this compound could be explored further as a potential therapeutic agent for neurodegenerative disorders .

    Data Summary

    Activity IC₅₀ Values Mechanism
    Cholinesterase InhibitionAChE: ~0.466 µMCompetitive inhibition at active site
    BChE: ~0.583 µMCompetitive inhibition at active site
    AntiviralNot specifiedInhibition of viral replication
    AntioxidantNot specifiedScavenging free radicals
    AntimicrobialNot specifiedDisruption of microbial membranes

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